RDEA-436 is a second-generation mitogen-activated ERK kinase inhibitor for the treatment of cancer. RDEA119 and RDEA436 are two of the compounds from Ardea's MEK inhibitor research and development program. RDEA119 has shown potential as a potent and selective inhibitor of MEK, which is believed to play an important role in cancer cell proliferation, apoptosis and metastasis. Preclinical and clinical results suggest that RDEA119 has favorable properties, including oral dosing, excellent selectivity and limited retention in the brain, which, in turn, may result in a reduced risk of central nervous system (CNS) side effects.
Properties
Product Name
RDEA-436
IUPAC Name
NONE
Solubility
soluble in DMSO, not soluble in water.
Synonyms
RDEA436; RDEA-436; RDEA 436.
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Rubitecan is a synthetic derivative of camptothecin, a natural alkaloid found in the bark of the Camptotheca acuminata tree. It is a potent topoisomerase I inhibitor that has shown promising results in preclinical studies as an anticancer agent.
Teloxantrone is an anthrapyrazole antineoplastic antibiotic. Teloxantrone intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair, as well as RNA and protein synthesis.
Tenifatecan, also known as SN2310, is an injectable emulsion composed of 7-ethyl-10-hydroxycamptothecin (SN-38) conjugate with vitamin E through a succinate linker. SN-38 is the active metabolite of irinotecan. SN-38 binds to and inhibits topoisomerase I by stabilizing the cleavable complex between topoisomerase I and DNA, resulting in DNA breaks, inhibition of DNA replication, and apoptosis. SN-38 has been reported to exhibit up to 1,000-fold more cytotoxic activity against various cancer cells in vitro than irinotecan.
7-Ethyl-10-hydroxycamptothecin (SN-38) is a natural alkaloid compound that is derived from the bark of the Camptotheca acuminata tree. It is a potent inhibitor of DNA topoisomerase I, an enzyme that is essential for DNA replication and transcription. SN-38 has been extensively studied for its potential therapeutic applications in cancer treatment, and it has also been investigated for its effects on ecosystems and in industrial processes.
TAS 103 is an inhibitor of DNA topoisomerase I and II (IC50s = 2 and 6.5 µM, respectively). It stabilizes topoisomerase I-DNA and topoisomerase II-DNA cleavable complexes in KB cells when used at a concentration of 3 µM. It is cytotoxic to P388 and KB cells (IC50s = 1.1 and 9.6 nM, respectively). TAS 103 (15, 26, and 45 mg/kg per day) reduces pulmonary metastasis in murine B16-BL6 melanoma and UV-2237M fibrosarcoma models of lung metastasis. It also reduces tumor growth in a variety of human cancer mouse xenograft models. TAS-103, also known as BMS-247615, is a quinoline derivative that displays antitumor activity in murine and human tumor models. TAS-103 has been reported to be a potent topoisomerase II poison. TAS-103 showed the strongest antitumor activity among the conventional anticancer agents for colorectal cancer (p<0.05). The combination with CDDP augmented the antitumor activity of TAS-103 (p<0.05), indicating that CDDP is one of the most potent candidates to be used in combination with TAS-103. TAS-103 may be useful in the chemotherapy of colorectal cancer.
6-Thioguanine is a purine analog that has been used as an anticancer and immunosuppressive agent. It is a thiopurine derivative that has been used in the treatment of leukemia, inflammatory bowel disease, and other autoimmune disorders. The compound has been synthesized and extracted using various methods, and its chemical structure and biological activity have been studied extensively. This paper aims to provide an overview of the synthesis and extraction methods, chemical structure, biological activity, and potential applications of 6-thioguanine.
Teniposide is a chemotherapeutic agent used in the treatment of various types of cancer, including acute lymphoblastic leukemia, small cell lung cancer, and neuroblastoma. It belongs to the class of drugs known as topoisomerase inhibitors, which work by preventing the DNA from unwinding during cell division, leading to cell death.
UNBS3157 is a DNA intercalator, and a novel nonhematotoxic naphthalimide derivative with potent antitumor activity. Amonafide, a naphthalimide which binds to DNA by intercalation and poisons topoisomerase IIalpha, has demonstrated activity in phase II breast cancer trials, but has failed thus far to enter clinical phase III because of dose-limiting bone marrow toxicity. UNBS3157 was found to have a 3-4-fold higher maximum tolerated dose compared to amonafide and not to provoke hematotoxicity in mice at doses that display significant antitumor effects. Furthermore, UNBS3157 has shown itself to be superior to amonafide in vivo in models of (i) L1210 murine leukemia, (ii) MXT-HI murine mammary adenocarcinoma, and (iii) orthotopic models of human A549 NSCLC and BxPC3 pancreatic cancer.